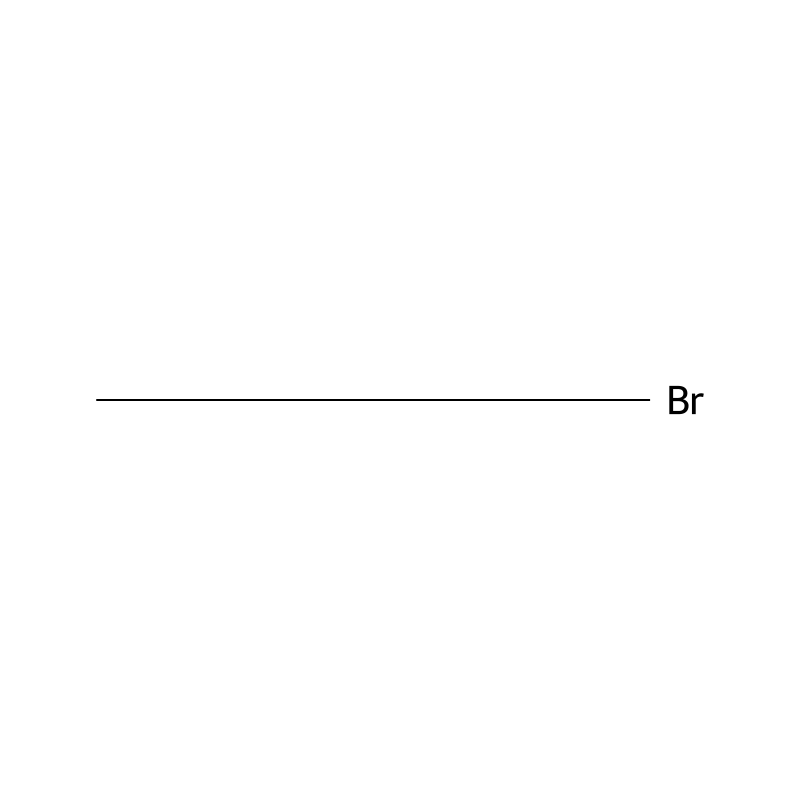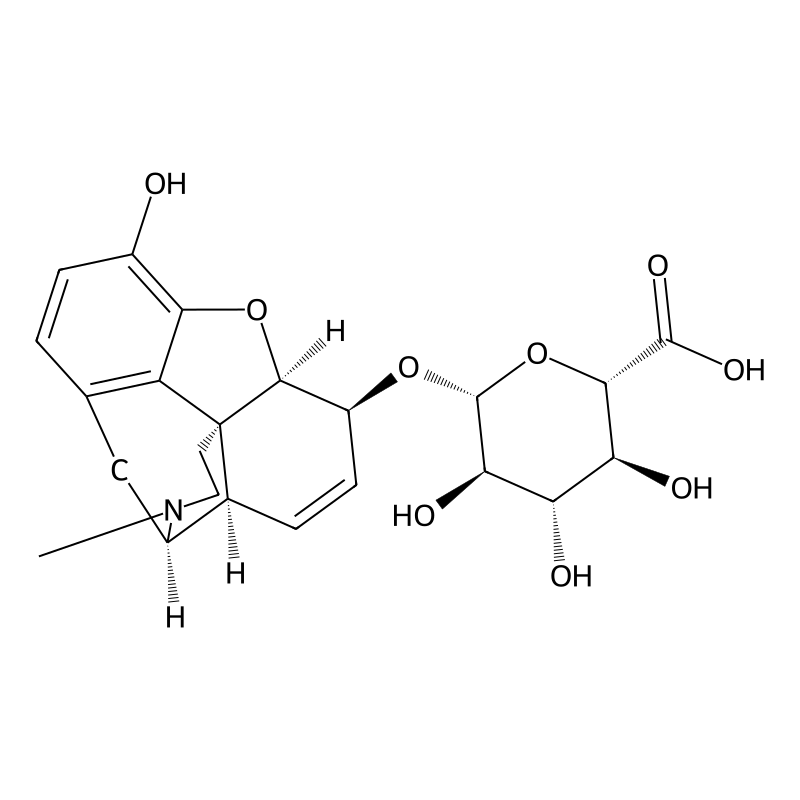(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
The compound (2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoate is a complex organic molecule characterized by a distinctive structure that includes multiple functional groups. Its molecular formula is , and it has a molecular weight of approximately 603.59 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and various ester and amide linkages that contribute to its chemical reactivity and potential biological activity.
NHS-PEG-NHS acts as a linker molecule, covalently attaching biomolecules together through its reactive NHS ester groups. The PEG spacer provides several functionalities:
- Increased water solubility: Improves the overall solubility of the bioconjugate, particularly for hydrophobic biomolecules [].
- Reduced immunogenicity: The PEG spacer can shield the bioconjugate from recognition by the immune system, thereby extending its circulation time in vivo.
- Spatial control: The length and flexibility of the PEG spacer can influence the orientation and distance between the attached biomolecules, potentially affecting their function.
- Skin and eye irritation: NHS-PEG-NHS can cause irritation upon contact with skin and eyes. Standard laboratory practices for handling potentially hazardous chemicals should be followed, including wearing gloves, safety glasses, and working in a well-ventilated fume hood [].
- Potential for allergic reactions: Although uncommon, some individuals may develop allergic reactions to NHS or PEG components.
Cross-linking Agent:
O,O'-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol, also known as NHS-PEG-NHS, is a water-soluble polyethylene glycol (PEG) derivative commonly used as a cross-linking agent in scientific research []. It contains N-hydroxysuccinimide (NHS) ester groups at both ends of the PEG chain, allowing it to covalently link biomolecules containing primary amines or amine-containing functional groups [].
Applications in Bioconjugation:
NHS-PEG-NHS is widely employed in bioconjugation reactions to:
- Conjugate proteins, antibodies, and other biomolecules: By attaching NHS-PEG-NHS to biomolecules, researchers can improve their stability, solubility, and reduce immunogenicity [, ].
- Develop drug delivery systems: NHS-PEG-NHS can be used to create targeted drug delivery systems by attaching therapeutic drugs to its ends, enabling specific delivery to target cells or tissues [].
- Immobilize biomolecules on surfaces: Biomolecules can be immobilized onto surfaces like beads or sensors using NHS-PEG-NHS as a linker, facilitating various applications in biosensing and diagnostics [].
Additional Properties:
The length of the PEG spacer arm in NHS-PEG-NHS can be varied, impacting the flexibility and distance between the linked biomolecules []. NHS-PEG-NHS is generally non-toxic and biocompatible, making it suitable for various biological applications [].
- Esterification: The carboxylic acid moiety can react with alcohols to form esters.
- Amidation: The amine groups can react with carboxylic acids to form amides.
- Hydrolysis: In aqueous conditions, the ester bonds may hydrolyze back to their corresponding acids and alcohols.
These reactions are significant for modifying the compound for various applications in medicinal chemistry and materials science.
Research indicates that compounds containing the 2,5-dioxopyrrolidine structure often exhibit notable biological activities, including:
- Antitumor Activity: Some derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial Properties: Certain analogs possess activity against bacteria and fungi, making them potential candidates for antibiotic development.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Further studies are needed to fully elucidate the biological mechanisms and therapeutic potentials of this specific compound.
Synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Formation of the Pyrrolidine Ring: This can be achieved via cyclization reactions involving suitable precursors.
- Functionalization: Subsequent steps involve introducing the oxobutanoate and ethoxy groups through nucleophilic substitutions or coupling reactions.
- Purification: Techniques such as chromatography are employed to isolate the desired product from reaction mixtures.
Specific synthetic routes may vary depending on the desired yield and purity of the final product.
The unique structure of this compound lends itself to various applications:
- Pharmaceuticals: Potential use as a drug candidate due to its biological activities.
- Bioconjugation: Can be used in the development of bioconjugates for targeted drug delivery systems.
- Material Science: Its properties might be exploited in creating advanced materials with specific functionalities.
Interaction studies are crucial for understanding how this compound behaves in biological systems:
- Binding Affinity Studies: Investigating how well the compound binds to target proteins or receptors can provide insights into its mechanism of action.
- Cellular Uptake Studies: Understanding how effectively the compound enters cells can inform its potential therapeutic uses.
- Toxicity Assessments: Evaluating the safety profile is essential for any potential pharmaceutical application.
These studies help in predicting the efficacy and safety of the compound in clinical settings.
Several compounds share structural similarities with (2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoate. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,5-Dioxopyrrolidin-1-yl 4-methylbenzoate | Contains a methyl group on a benzoate | Simpler structure with potential for different reactivity |
| 2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate | Incorporates trifluoromethyl group | Enhanced lipophilicity may affect biological activity |
| 2,5-Dioxopyrrolidin-1-yl 4-(azidobutanoate) | Features an azide group | Potential for click chemistry applications |
These compounds highlight variations in functional groups that can significantly influence their chemical properties and biological activities, showcasing the uniqueness of the original compound in terms of complexity and potential applications.







